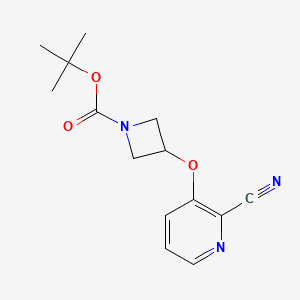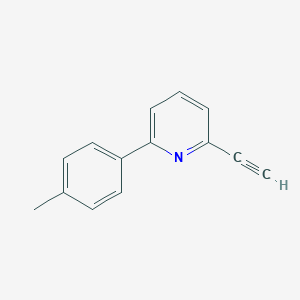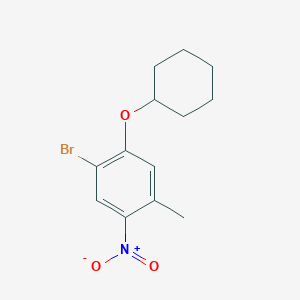
1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom, a cyclohexyloxy group, a methyl group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(cyclohexyloxy)-4-methyl-5-nitrobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Reduction: 1-Amino-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene.
Oxidation: 1-Bromo-2-(cyclohexyloxy)-4-carboxy-5-nitrobenzene.
Aplicaciones Científicas De Investigación
1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemical Biology: Used in studies involving the modification of biomolecules for probing biological pathways.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene depends on the specific chemical reaction it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions.
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Oxidation: The methyl group is oxidized to a carboxylic acid through the formation of intermediate oxidation states.
Comparación Con Compuestos Similares
1-Bromo-2-(cyclohexyloxy)-4-methylbenzene: Lacks the nitro group, leading to different reactivity and applications.
1-Bromo-2-(cyclohexyloxy)-4-nitrobenzene:
2-Bromo-4-methyl-5-nitrophenol: Contains a hydroxyl group instead of the cyclohexyloxy group, resulting in different chemical behavior.
Uniqueness: 1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene is unique due to the combination of its substituents, which confer specific reactivity patterns and potential applications that are distinct from its analogs. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring, along with the bulky cyclohexyloxy group, makes it a versatile compound in organic synthesis and material science.
Propiedades
Fórmula molecular |
C13H16BrNO3 |
|---|---|
Peso molecular |
314.17 g/mol |
Nombre IUPAC |
1-bromo-2-cyclohexyloxy-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C13H16BrNO3/c1-9-7-13(11(14)8-12(9)15(16)17)18-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
Clave InChI |
GXCSBRFIRSMROO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)OC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


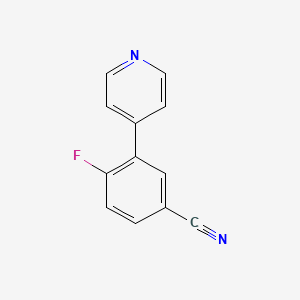


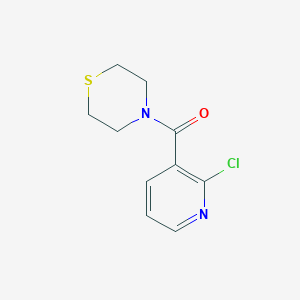
![tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate](/img/structure/B14768458.png)



